N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been known to exhibit antibacterial activity . The radical bromination of the methyl group of certain compounds with NBS/AIBN in CCl4 under reflux gave a brominated intermediate . This intermediate was converted into the corresponding phosphonate with triethyl phosphite at 130°C .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 2-furanmethanol with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest in biological research.
Medicine: Its pharmacological properties make it a candidate for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar in structure but lacks the hydroxypropyl group.
4-Phenylbenzamide: Similar in structure but lacks the furan ring.
2-Furanmethanol: Similar in structure but lacks the benzamide moiety.
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide is unique due to its combination of a furan ring, hydroxypropyl group, and phenylbenzamide moiety. This unique structure may contribute to its distinct biological and pharmacological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(23,18-8-5-13-24-18)14-21-19(22)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,23H,14H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWPVFPKTDOXIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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